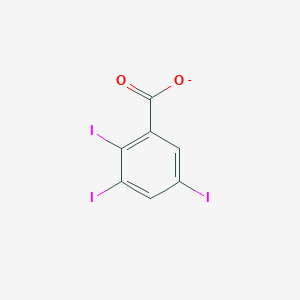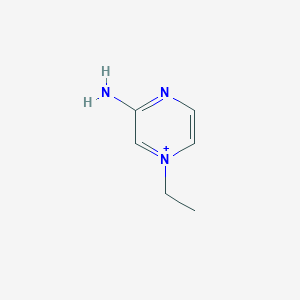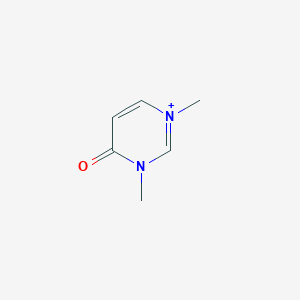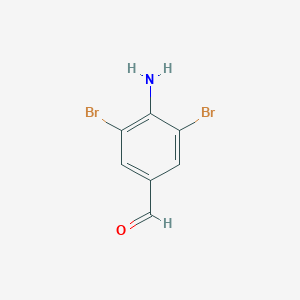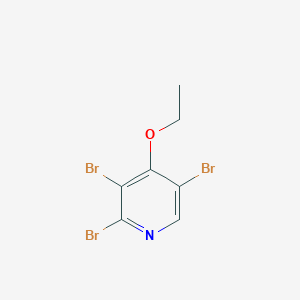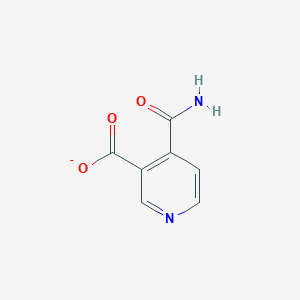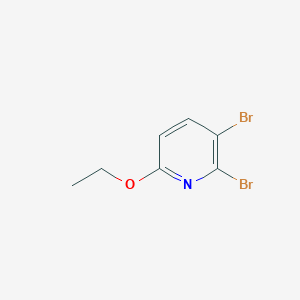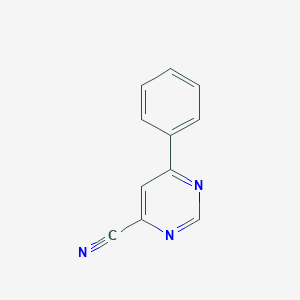
6-Phenylpyrimidine-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Phenylpyrimidine-4-carbonitrile is a chemical compound with the molecular formula C11H7N3 . It is a solid substance and has a molecular weight of 181.2 .
Synthesis Analysis
The synthesis of pyrimidines, including 6-Phenylpyrimidine-4-carbonitrile, has been extensively studied . Various methods for the synthesis of pyrimidines are described in the literature . For instance, the synthesis of novel 4-phenylpyrimidine-2(1 H)-thiones has been reported for their potential use as COX-1 and COX-2 inhibitors .Molecular Structure Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The structure of 6-Phenylpyrimidine-4-carbonitrile includes a phenyl group attached to the 6-position of the pyrimidine ring and a carbonitrile group attached to the 4-position .Chemical Reactions Analysis
Pyrimidines, including 6-Phenylpyrimidine-4-carbonitrile, display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .Physical And Chemical Properties Analysis
6-Phenylpyrimidine-4-carbonitrile is a solid substance . It has a molecular weight of 181.2 and its IUPAC name is 6-phenyl-4-pyrimidinecarbonitrile .Aplicaciones Científicas De Investigación
Medicinal Chemistry: Anticancer Potential
6-Phenylpyrimidine-4-carbonitrile has been identified as a compound with potential anticancer properties. Pyrimidine derivatives are known to exhibit significant activity against various cancer cell lines. The compound’s structure allows for interaction with biological targets, potentially inhibiting the growth of cancer cells .
Pharmaceutical Research: Anti-inflammatory Agents
In pharmaceutical research, 6-Phenylpyrimidine-4-carbonitrile is explored for its anti-inflammatory effects. Pyrimidine derivatives have shown inhibitory effects against key inflammatory mediators, which could lead to the development of new anti-inflammatory drugs .
Chemical Synthesis: Building Blocks
This compound serves as a versatile building block in chemical synthesis. It can undergo various reactions to form complex molecules, which are essential in the development of new chemical entities for further research and industrial applications .
Biological Research: Protein Kinase Inhibition
In biology, 6-Phenylpyrimidine-4-carbonitrile is studied for its role in protein kinase inhibition. Protein kinases are enzymes that play a crucial role in signal transduction pathways, and their inhibition can lead to important insights into cellular processes .
Industrial Applications: Catalysts and Intermediates
Industrially, 6-Phenylpyrimidine-4-carbonitrile is used as a catalyst and intermediate in various chemical processes. Its reactivity and stability under different conditions make it valuable in large-scale production settings .
Environmental Applications: Green Chemistry
The compound’s potential in green chemistry is being investigated, particularly in the synthesis of environmentally friendly materials and as a catalyst in reactions that minimize waste .
Analytical Chemistry: Chromatography
Finally, in analytical chemistry, 6-Phenylpyrimidine-4-carbonitrile can be utilized in chromatographic methods to help in the separation and analysis of complex mixtures, aiding in the identification and quantification of substances .
Propiedades
IUPAC Name |
6-phenylpyrimidine-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3/c12-7-10-6-11(14-8-13-10)9-4-2-1-3-5-9/h1-6,8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRDXVIQXLHZMRD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=NC(=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Phenylpyrimidine-4-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

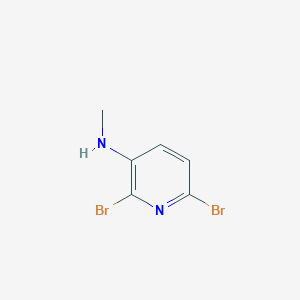
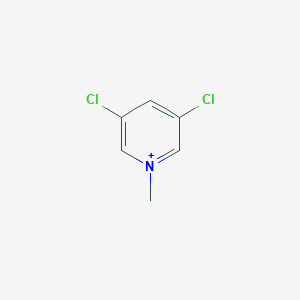
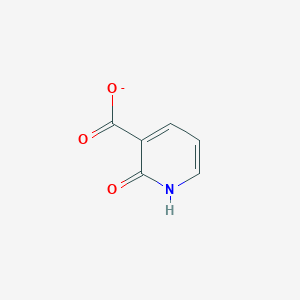
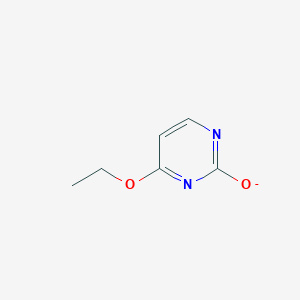
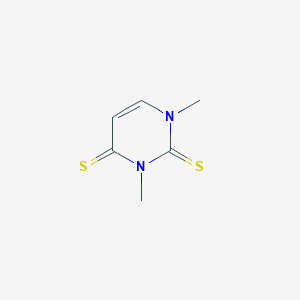
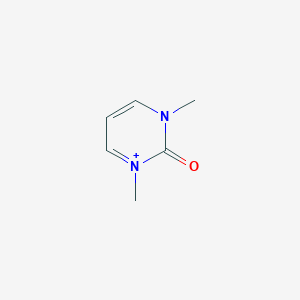
![[4,5-Diamino-6-(sulfanylmethyl)pyrimidin-2-yl]methyl hydrosulfide](/img/structure/B372486.png)
